
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of three tert-butyl groups and a chlorine atom attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with p-chlorobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. After the reaction, the product is purified through column chromatography and recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific details of its mechanism of action would depend on the context of its use and the particular targets involved.
Comparaison Avec Des Composés Similaires
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:
2,6-Di-tert-butyl-4-chlorobenzylidene-cyclohexa-2,5-dien-1-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,6-Di-tert-butyl-4-methoxybenzylidene-cyclohexa-2,5-dien-1-one:
The uniqueness of this compound lies in its specific combination of tert-butyl groups and a chlorine atom, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
5457-60-3 |
|---|---|
Formule moléculaire |
C18H29ClO |
Poids moléculaire |
296.9 g/mol |
Nom IUPAC |
2,4,6-tritert-butyl-4-chlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H29ClO/c1-15(2,3)12-10-18(19,17(7,8)9)11-13(14(12)20)16(4,5)6/h10-11H,1-9H3 |
Clé InChI |
NEQLTAGYGHWRSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


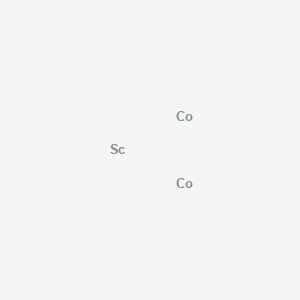
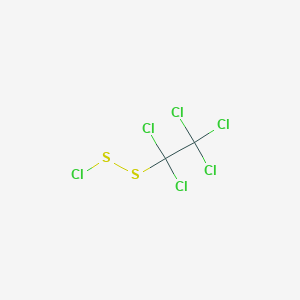
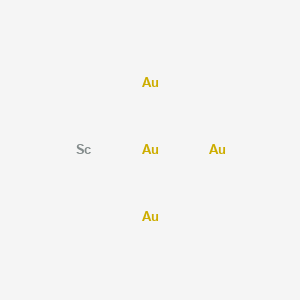
![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
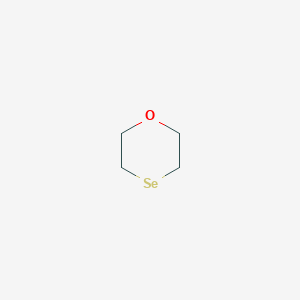
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)


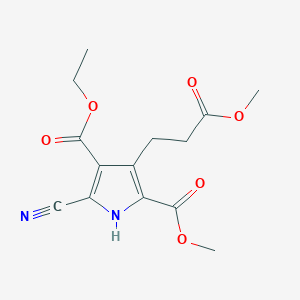
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
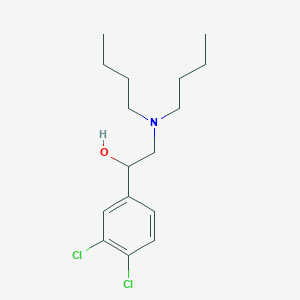
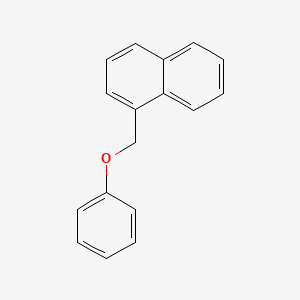
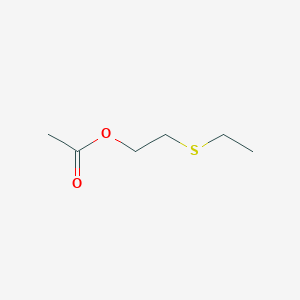
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
